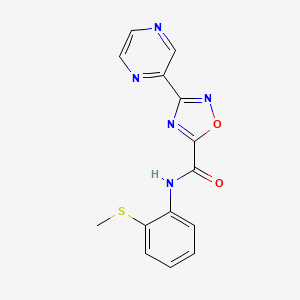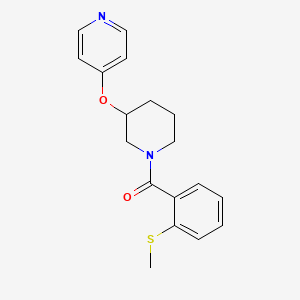![molecular formula C28H28FN3O3 B2487353 1-(4-氟苯基)-4-{1-[4-(2-甲氧基苯氧基)丁基]-1H-苯并咪唑-2-基}吡咯烷-2-酮 CAS No. 883652-63-9](/img/structure/B2487353.png)
1-(4-氟苯基)-4-{1-[4-(2-甲氧基苯氧基)丁基]-1H-苯并咪唑-2-基}吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzimidazole derivatives, similar to the target compound, involves multi-step chemical reactions, starting from basic chemical precursors. For instance, Sukiennik et al. (2023) discuss the synthesis of 2-(pyridin-2-yl)-1H-benzimidazole derivatives through a series of chemical transformations, including NMR spectroscopy for characterization. This process likely mirrors the complexity involved in synthesizing 1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, emphasizing the need for precise conditions and reagents to achieve the desired molecular framework (Sukiennik et al., 2023).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by X-ray crystallography, providing insights into their 3D conformation, bond lengths, and angles. These structures often exhibit chain hydrogen-bonding patterns, contributing to their biological activity and interaction with biological molecules. The crystal structure determination helps in understanding the spatial arrangement and potential interaction sites of the compound, which is crucial for its biological activity and chemical reactivity (Sukiennik et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including alkylation, condensation, and cycloaromatization, to yield compounds with diverse chemical properties. These reactions are pivotal for modifying the chemical structure to enhance biological activity or alter physical and chemical properties for specific applications. The reactivity of these compounds is influenced by the substituents on the benzimidazole core and the conditions under which the reactions are carried out (Vaickelionienė et al., 2012).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including melting points, solubility, and crystal structure, are determined by their molecular structure. These properties are essential for drug formulation and delivery, as they influence the compound's stability, bioavailability, and interaction with biological membranes. Understanding these properties is crucial for the development of pharmaceutical agents based on benzimidazole derivatives (Mohammat et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the benzimidazole core and the substituents attached to it. These compounds exhibit a range of biological activities, largely dependent on their chemical structure. The study of these properties is vital for understanding the mechanism of action, potential therapeutic applications, and safety profile of these compounds (Sukiennik et al., 2023).
科学研究应用
Copper(II) Chloride Adducts and Anticancer Applications
Copper(II) chloride reacts with specific organic compounds to form 1:1 adducts, where the donor molecules isomerize to their cyclic forms. Such compounds, including those with a 4-fluorophenyl derivative, have been studied for their potential as anticancer drugs. The structural analysis through X-ray crystallography of these adducts provides insights into their interaction mechanisms and potential therapeutic applications (Bonacorso et al., 2003).
PARP Inhibitors for Cancer Treatment
Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide compounds have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), showing significant efficacy in cancer treatment models. These compounds, exemplified by (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, demonstrate high potency and bioavailability, indicating their potential in chemotherapy, especially in combination with other cancer treatments (Penning et al., 2010).
Chemical Transformations and Synthetic Applications
Studies on chemical transformations of related compounds, such as 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone, have opened pathways for the synthesis of a wide range of substituted benzimidazoles. These transformations enable the creation of compounds with various functional groups, highlighting the versatility of these structures in synthetic chemistry (Vaickelionienė et al., 2012).
Antibacterial and Antioxidant Activity
Benzimidazole derivatives, including those with fluorophenylpyrrolidin-2-one or aminobutanoic acid moieties, have shown high antibacterial and antioxidant activities. These findings indicate their potential in developing new antibacterial agents with additional health benefits (Tumosienė et al., 2018).
Coordination Polymers and Structural Chemistry
The use of asymmetric bridging ligands to construct coordination polymers demonstrates the role of similar compounds in the development of new materials with potential applications in catalysis, drug delivery, and material science. Studies involving the novel ligand 1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole have contributed to the understanding of molecular interactions and network formations (Zhang et al., 2013).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3/c1-34-25-10-4-5-11-26(25)35-17-7-6-16-31-24-9-3-2-8-23(24)30-28(31)20-18-27(33)32(19-20)22-14-12-21(29)13-15-22/h2-5,8-15,20H,6-7,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEJBUQXKQXEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2487272.png)
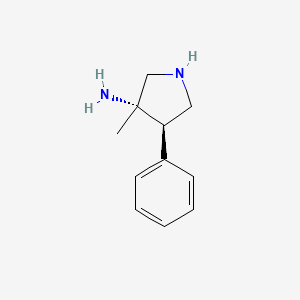
![4-({[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid](/img/structure/B2487274.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2487276.png)

![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2487279.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride](/img/structure/B2487280.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2487281.png)
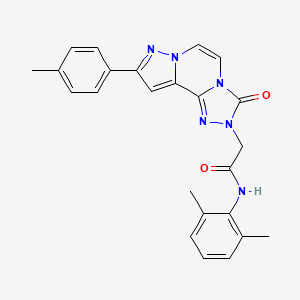
![N-(2,5-dimethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2487286.png)
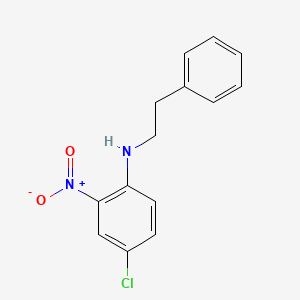
![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2487290.png)
